molecular formula C17H16N2O4S2 B2829084 Ethyl 3-methyl-5-(2-phenoxyacetamido)-4-thiocyanatothiophene-2-carboxylate CAS No. 681162-24-3

Ethyl 3-methyl-5-(2-phenoxyacetamido)-4-thiocyanatothiophene-2-carboxylate

Cat. No.: B2829084
CAS No.: 681162-24-3
M. Wt: 376.45
InChI Key: HRVWGJHJYNBVTQ-UHFFFAOYSA-N
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Description

  • The phenoxyacetamido group is introduced via an acylation reaction using phenoxyacetic acid and an appropriate coupling reagent like dicyclohexylcarbodiimide (DCC).
  • Addition of the Thiocyanato Group:

    • The thiocyanato group is typically added through a nucleophilic substitution reaction using thiocyanate salts (e.g., potassium thiocyanate) under mild conditions.
  • Esterification:

    • The final step involves esterification to introduce the ethyl ester group, often using ethanol and a strong acid catalyst like sulfuric acid.
  • Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and quality control.

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

      Reduction: Reduction reactions can target the thiocyanato group, converting it to an amine or other functional groups.

    Common Reagents and Conditions:

      Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

      Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

      Substitution Reagents: Alkyl halides, acyl chlorides.

    Major Products:

      Oxidation Products: Sulfoxides, sulfones.

      Reduction Products: Amines, thiols.

      Substitution Products: Various substituted thiophenes depending on the reagents used.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-methyl-5-(2-phenoxyacetamido)-4-thiocyanatothiophene-2-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    • Formation of the Thiophene Core:

      • Starting with a thiophene derivative, such as 3-methylthiophene, the core structure is built through electrophilic substitution reactions.

    Scientific Research Applications

    Ethyl 3-methyl-5-(2-phenoxyacetamido)-4-thiocyanatothiophene-2-carboxylate has several applications in scientific research:

      Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

      Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

      Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

      Industry: Utilized in the development of novel materials with unique electronic or optical properties.

    Mechanism of Action

    The mechanism of action of Ethyl 3-methyl-5-(2-phenoxyacetamido)-4-thiocyanatothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxyacetamido group can form hydrogen bonds with active sites, while the thiocyanato group may participate in covalent bonding or redox reactions, altering the function of the target molecule.

    Comparison with Similar Compounds

      3-Methyl-5-(2-phenoxyacetamido)thiophene-2-carboxylic acid: Lacks the thiocyanato and ethyl ester groups, making it less versatile in certain reactions.

      Ethyl 3-methyl-5-(2-phenoxyacetamido)isothiazole-4-carboxylate: Contains an isothiazole ring instead of a thiophene ring, which can lead to different chemical properties and reactivity.

    Uniqueness: Ethyl 3-methyl-5-(2-phenoxyacetamido)-4-thiocyanatothiophene-2-carboxylate is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of both thiocyanato and phenoxyacetamido groups allows for diverse interactions in biological systems and chemical reactions, making it a valuable compound for research and industrial applications.

    This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

    Properties

    IUPAC Name

    ethyl 3-methyl-5-[(2-phenoxyacetyl)amino]-4-thiocyanatothiophene-2-carboxylate
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H16N2O4S2/c1-3-22-17(21)15-11(2)14(24-10-18)16(25-15)19-13(20)9-23-12-7-5-4-6-8-12/h4-8H,3,9H2,1-2H3,(H,19,20)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HRVWGJHJYNBVTQ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(=O)C1=C(C(=C(S1)NC(=O)COC2=CC=CC=C2)SC#N)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H16N2O4S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    376.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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